1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by a cyclopentyl group attached to the first nitrogen atom and a methyl group attached to the fifth carbon atom of the pyrazole ring, with a formyl group at the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group can be introduced via alkylation, and the formyl group can be added using Vilsmeier-Haack formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or alkylating agents under basic or acidic conditions.
Major Products Formed
Oxidation: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Cyclopentyl-5-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazole-5-carbaldehyde
Uniqueness
1-Cyclopentyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a cyclopentyl group and a formyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-cyclopentyl-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-8-9(7-13)6-11-12(8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 |
InChI Key |
VUIHXPDPHBISNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2CCCC2)C=O |
Origin of Product |
United States |
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